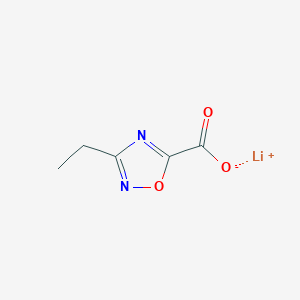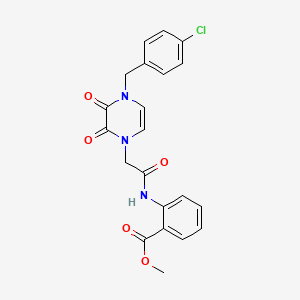![molecular formula C9H10F2O4 B2414222 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 2225146-06-3](/img/structure/B2414222.png)
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is a synthetic organic compound with the molecular formula C9H10F2O4 and a molecular weight of 220.17 g/mol . This compound is characterized by its spirocyclic structure, which includes a hexane ring fused to a cyclopropane ring, with two fluorine atoms and two carboxyl groups attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxyl groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . The spirocyclic structure also contributes to the compound’s unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-2-(methoxycarbonyl)cyclopropane-5-carboxylic acid: Similar structure but lacks the spirocyclic hexane ring.
1,1-Difluoro-2-(methoxycarbonyl)cyclohexane-5-carboxylic acid: Similar structure but lacks the spirocyclic cyclopropane ring.
Uniqueness
1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,2-difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O4/c1-15-7(14)5-8(9(5,10)11)2-4(3-8)6(12)13/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMPNRBPWSNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(C1(F)F)CC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
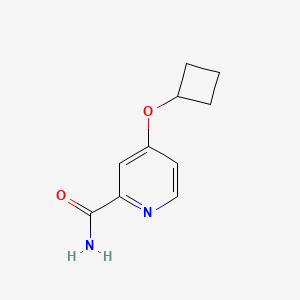
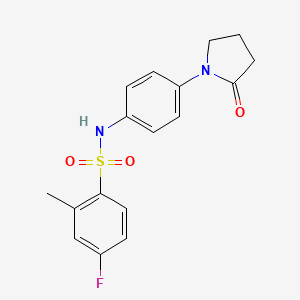
![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)
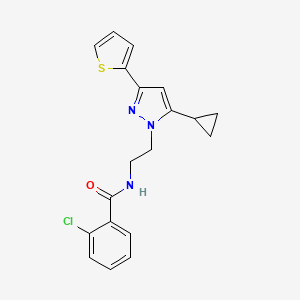

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2414146.png)
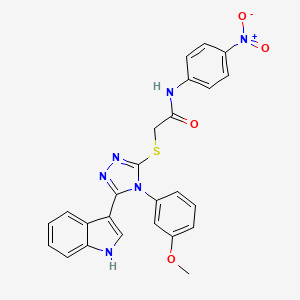
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2414148.png)
![N-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)
![N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414150.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide](/img/structure/B2414153.png)

